

An In-depth Technical Guide to Methyltetrazine-Acid (CAS 1380500-88-8)

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Compound of Interest		
Compound Name:	Methyltetrazine-acid	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **methyltetrazine-acid** (CAS 1380500-88-8), a key reagent in the field of bioconjugation. This document details its chemical properties, applications, and detailed experimental protocols for its use.

Introduction

Methyltetrazine-acid, chemically known as 2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]acetic acid, is a versatile bifunctional linker molecule. It plays a crucial role in "click chemistry," a field of chemical synthesis that utilizes highly efficient and specific reactions for the covalent linkage of molecular entities.[1][2] The molecule features two key functional groups: a carboxylic acid and a methyltetrazine moiety.

The carboxylic acid group allows for the straightforward formation of stable amide bonds with primary and secondary amines, commonly found in biomolecules such as proteins, peptides, and certain small molecules.[3] This reaction is typically facilitated by activating agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-

[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). [3][4]

The methyltetrazine group is the bioorthogonal reactive partner in the inverse-electron-demand Diels-Alder (IEDDA) reaction, one of the fastest and most specific click chemistry reactions.[5] [6] It reacts selectively and rapidly with strained alkenes, most notably trans-cyclooctene



(TCO), to form a stable covalent bond.[5][6] This reaction proceeds efficiently under mild, physiological conditions without the need for a catalyst, making it ideal for applications in complex biological systems.[2]

The unique combination of these two functionalities makes **methyltetrazine-acid** a valuable tool for the construction of complex bioconjugates, including antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and fluorescently labeled probes for imaging and diagnostics.[5][7]

Physicochemical Properties

Methyltetrazine-acid is a solid, typically appearing as a purple to purplish-red powder.[7] Its key quantitative properties are summarized in the table below.

Property	Value	References
CAS Number	1380500-88-8	[1]
Molecular Formula	C11H10N4O2	[1]
Molecular Weight	230.22 g/mol	[7]
Purity	Typically ≥95% (HPLC)	[3]
Appearance	Purple to purplish-red solid	[7]
Solubility	Soluble in DMSO and DMF	[7]

Storage and Handling

Proper storage and handling are crucial to maintain the stability and reactivity of **methyltetrazine-acid**.



Condition	Recommendation	References
Storage Temperature	-20°C	[3]
Atmosphere	Store under an inert atmosphere (e.g., nitrogen or argon)	[5]
Light and Moisture	Protect from light and moisture	[5]
Solvent Handling	Use anhydrous solvents such as DMF or DMSO for reconstitution. Avoid prolonged exposure to moisture.	[5]
Stock Solution Storage	In solvent at -80°C for up to 6 months; at -20°C for up to 1 month. Avoid repeated freezethaw cycles.	[7]

Key Applications

The primary application of **methyltetrazine-acid** lies in its role as a crosslinker in bioconjugation. Its bifunctional nature allows for the sequential or convergent synthesis of complex molecular architectures.

- Antibody-Drug Conjugates (ADCs): Methyltetrazine-acid can be used to link a cytotoxic drug to an antibody. The carboxylic acid end can be coupled to the drug, and the tetrazine moiety can then be reacted with a TCO-modified antibody.[7]
- PROTACs: In the synthesis of PROTACs, **methyltetrazine-acid** can serve as a component of the linker connecting a target protein ligand and an E3 ligase ligand.[1][8]
- Fluorescent Probes: By conjugating a fluorescent dye to the carboxylic acid group,
 methyltetrazine-acid can be used to create probes for bioorthogonal labeling and imaging of TCO-modified biomolecules in living cells.[5]
- Surface Modification: The carboxylic acid can be used to attach the molecule to aminefunctionalized surfaces, presenting the tetrazine group for subsequent reaction with TCO-



labeled molecules.

Experimental Protocols

The following are detailed, representative protocols for the two key reactions involving **methyltetrazine-acid**: amide coupling and the inverse-electron-demand Diels-Alder (IEDDA) reaction.

Protocol 1: Amide Coupling of Methyltetrazine-Acid to an Amine-Containing Molecule

This protocol describes the activation of the carboxylic acid of **methyltetrazine-acid** and its subsequent reaction with a primary amine.

Materials:

- Methyltetrazine-acid (CAS 1380500-88-8)
- Amine-containing molecule of interest
- N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)
- Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- N,N-Diisopropylethylamine (DIPEA)
- Reaction vessel (e.g., round-bottom flask or vial)
- · Magnetic stirrer and stir bar
- Nitrogen or Argon gas supply
- Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring



Procedure:

- Preparation: Under an inert atmosphere (nitrogen or argon), dissolve **methyltetrazine-acid** (1 equivalent) in anhydrous DMF.
- Activation: To the stirred solution, add NHS (1.1 equivalents) and EDC (1.1 equivalents).
 Allow the mixture to stir at room temperature for 1 hour to form the NHS-ester intermediate.
- Amine Addition: In a separate vial, dissolve the amine-containing molecule (1 equivalent) in anhydrous DMF. Add DIPEA (2-3 equivalents) to this solution.
- Coupling Reaction: Add the solution of the amine-containing molecule to the activated methyltetrazine-acid solution.
- Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed (typically 2-12 hours).
- Work-up and Purification: Once the reaction is complete, dilute the mixture with ethyl acetate
 and wash with 5% citric acid solution, followed by saturated sodium bicarbonate solution,
 and finally brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
 under reduced pressure. Purify the crude product by flash column chromatography on silica
 gel.

Protocol 2: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction with a TCO-Modified Protein

This protocol outlines the reaction between the methyltetrazine-functionalized molecule (from Protocol 1) and a trans-cyclooctene (TCO)-modified protein.

Materials:

- Methyltetrazine-functionalized molecule
- TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
- Phosphate-buffered saline (PBS), pH 7.4



- DMSO or DMF for dissolving the methyltetrazine compound
- Size-exclusion chromatography (SEC) column or dialysis cassette for purification

Procedure:

- Reagent Preparation: Prepare a stock solution of the methyltetrazine-functionalized molecule in DMSO or DMF at a concentration of 1-10 mM.
- Protein Solution: Prepare the TCO-modified protein in PBS at a concentration of 1-5 mg/mL.
- Conjugation Reaction: Add a 5-20 fold molar excess of the methyltetrazine-functionalized molecule stock solution to the TCO-modified protein solution.
- Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours. For more sensitive proteins, the reaction can be performed at 4°C for 4-16 hours.
- Reaction Monitoring (Optional): The progress of the reaction can be monitored by the disappearance of the characteristic pink/purple color of the tetrazine.
- Purification: Remove the excess unreacted methyltetrazine-functionalized molecule by sizeexclusion chromatography (e.g., a desalting column) or by dialysis against PBS.
- Characterization: Characterize the resulting conjugate using appropriate techniques such as UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry to determine the degree of labeling.

Visualizations

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

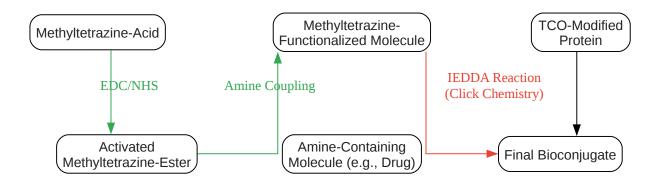
The following diagram illustrates the bioorthogonal reaction between **methyltetrazine-acid** and a trans-cyclooctene (TCO) derivative.

Caption: IEDDA reaction of **Methyltetrazine-Acid** with a TCO-modified molecule.

Experimental Workflow for Bioconjugation



The diagram below outlines the two-step workflow for conjugating an amine-containing molecule to a TCO-modified protein using **methyltetrazine-acid** as a linker.



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Caption: Workflow for two-step bioconjugation using Methyltetrazine-Acid.

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